REACTION_CXSMILES
|
[Cl-].[Ti+4:2].[Cl-].[Cl-].[Cl-].Cl.ClCl.[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12]>O.CCCCCC>[CH3:12][CH2:11][CH2:10][CH2:9][O-:13].[CH3:12][CH2:11][CH2:10][CH2:9][O-:13].[CH3:12][CH2:11][CH2:10][CH2:9][O-:13].[CH3:12][CH2:11][CH2:10][CH2:9][O-:13].[Ti+4:2] |f:0.1.2.3.4,10.11.12.13.14|
|
Name
|
Hastelloy C brine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
670 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
380 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
444 kg
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ti+4].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
155.4 kg
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction apparatus consisted of a heated enameled vessel of two cubic meters capacity
|
Type
|
CUSTOM
|
Details
|
equipped with three feed tubes, a stirrer, and a glass condenser
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
CUSTOM
|
Details
|
amounted to 69° C
|
Type
|
CUSTOM
|
Details
|
rose toward the end of the reaction back to 64° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
present had been removed in the form of hydrogen chloride
|
Type
|
ADDITION
|
Details
|
the mixture was first diluted with 200 liters of hexane
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
CUSTOM
|
Details
|
to separate the precipitated ammonium chloride
|
Type
|
DISTILLATION
|
Details
|
First the hexane was distilled out of the filtrate
|
Type
|
DISTILLATION
|
Details
|
then, at a vacuum of less than 1 mbar and at a head temperature of about 155° C., the butyl titanate was purified by distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 619 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |